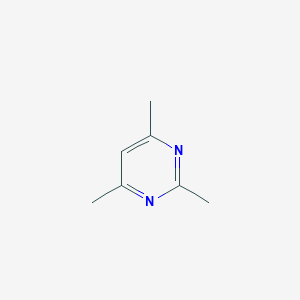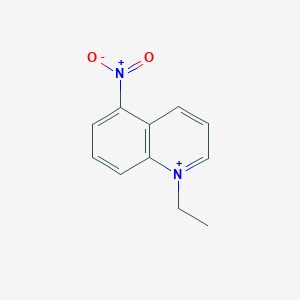
1-Ethyl-5-nitroquinolin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-nitroquinolin-1-ium is a quinoline derivative characterized by the presence of an ethyl group at the first position and a nitro group at the fifth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitroquinolin-1-ium can be synthesized through various methods. One common approach involves the nitration of 1-ethylquinoline using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures to ensure complete nitration .
Industrial Production Methods: In an industrial setting, the production of 1-ethyl-5-nitroquinolinium may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents that can be recycled and reused is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-nitroquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-Ethyl-5-aminoquinolinium.
Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-5-nitroquinolin-1-ium has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-ethyl-5-nitroquinolinium involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular processes through its interaction with DNA or proteins .
Comparison with Similar Compounds
5-Nitroquinoline: Similar structure but lacks the ethyl group.
1-Ethylquinoline: Similar structure but lacks the nitro group.
5-Nitroisoquinoline: Similar structure but with a different ring system.
Uniqueness: 1-Ethyl-5-nitroquinolin-1-ium is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H11N2O2+ |
|---|---|
Molecular Weight |
203.22g/mol |
IUPAC Name |
1-ethyl-5-nitroquinolin-1-ium |
InChI |
InChI=1S/C11H11N2O2/c1-2-12-8-4-5-9-10(12)6-3-7-11(9)13(14)15/h3-8H,2H2,1H3/q+1 |
InChI Key |
HHKTZCPCHJPRQO-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,5-Diamino-6-(sulfanylmethyl)pyrimidin-2-yl]methyl hydrosulfide](/img/structure/B372486.png)
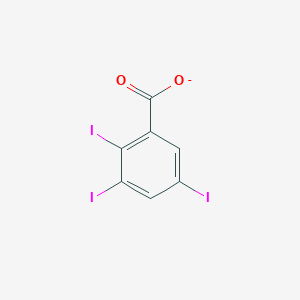
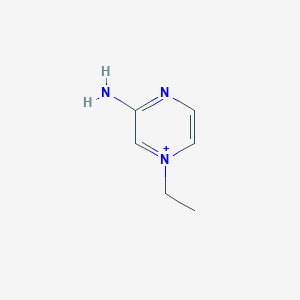
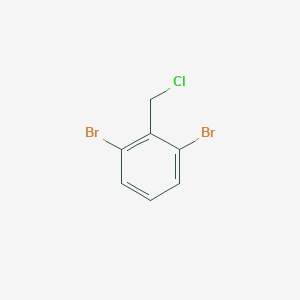
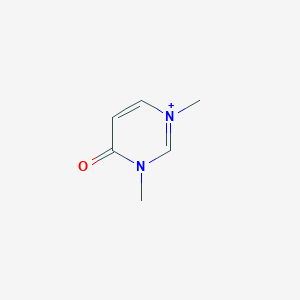
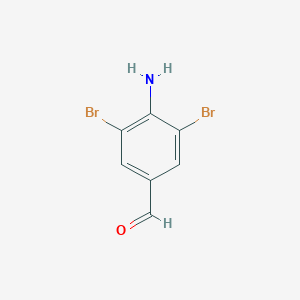
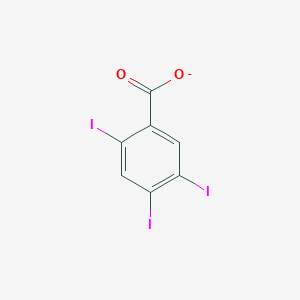
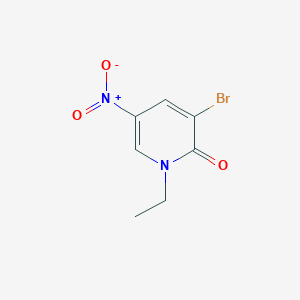
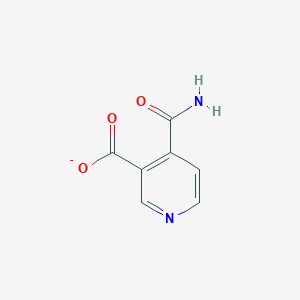
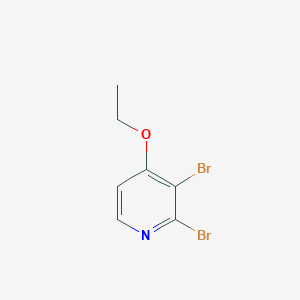
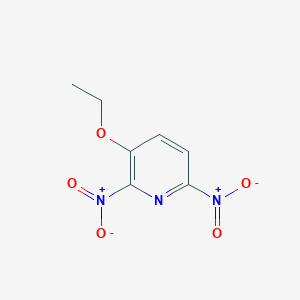
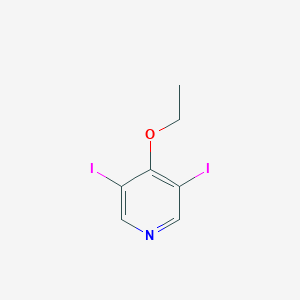
![[(4-oxo-1(4H)-pyridinyl)oxy]acetic acid](/img/structure/B372506.png)
